molecular formula C20H25IN2O5S B14618536 4-(2-Iodoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate CAS No. 60614-16-6

4-(2-Iodoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate

Cat. No.: B14618536
CAS No.: 60614-16-6
M. Wt: 532.4 g/mol
InChI Key: VWJGIGRQNDVNRJ-UHFFFAOYSA-N
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Description

4-(2-Iodoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an iodoethoxy group, a dimethyl group, and a diphenyl group attached to a pyrazolium core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate typically involves multiple steps. One common method includes the reaction of 1,2-dimethyl-3,5-diphenylpyrazole with iodoethanol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the iodoethoxy group. The resulting intermediate is then treated with methyl sulfate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodoethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the pyrazolium core.

    Addition Reactions: The double bonds in the pyrazolium ring can participate in addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoethoxy derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

4-(2-Iodoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of 4-(2-Iodoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-4-[(2-iodoethoxy)methyl]-1-methylbenzene
  • {[2-(2-Iodoethoxy)ethoxy]methyl}benzene
  • 2-[2-(2-Iodoethoxy)ethoxy]ethyl methacrylate

Uniqueness

Compared to these similar compounds, 4-(2-Iodoethoxy)-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate is unique due to its pyrazolium core and the presence of both iodoethoxy and diphenyl groups. These structural features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

60614-16-6

Molecular Formula

C20H25IN2O5S

Molecular Weight

532.4 g/mol

IUPAC Name

4-(2-iodoethoxy)-1,2-dimethyl-3,5-diphenyl-1,3-dihydropyrazol-1-ium;methyl sulfate

InChI

InChI=1S/C19H21IN2O.CH4O4S/c1-21-17(15-9-5-3-6-10-15)19(23-14-13-20)18(22(21)2)16-11-7-4-8-12-16;1-5-6(2,3)4/h3-12,17H,13-14H2,1-2H3;1H3,(H,2,3,4)

InChI Key

VWJGIGRQNDVNRJ-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C(=C(C(N1C)C2=CC=CC=C2)OCCI)C3=CC=CC=C3.COS(=O)(=O)[O-]

Origin of Product

United States

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